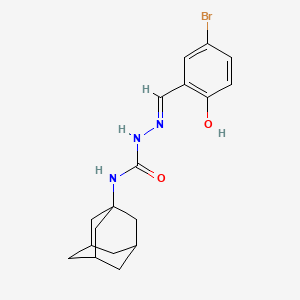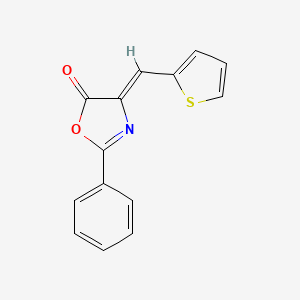
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone (BHAS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAS belongs to the family of semicarbazone compounds, which have been studied for their various biological activities.
作用机制
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to lower blood glucose levels by inhibiting the enzyme alpha-glucosidase.
实验室实验的优点和局限性
One advantage of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity. The compound can be synthesized with high yield and purity, which makes it suitable for various biological assays. However, one limitation of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is its relatively low solubility in aqueous solutions. This can make it difficult to work with the compound in certain assays.
未来方向
For the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone include the development of derivatives with improved solubility and bioavailability, the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in combination with other drugs, and the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in animal models of disease.
合成方法
The synthesis of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with N-1-adamantylsemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
科学研究应用
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antidiabetic activity by inhibiting the enzyme alpha-glucosidase, which is involved in carbohydrate digestion.
属性
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-15-1-2-16(23)14(6-15)10-20-22-17(24)21-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,23H,3-5,7-9H2,(H2,21,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPQSMQUXQBET-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6116144.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)